molecular formula C10H20ClNO2 B15302081 4-(2-Aminocyclohexyl)butanoicacidhydrochloride

4-(2-Aminocyclohexyl)butanoicacidhydrochloride

Cat. No.: B15302081
M. Wt: 221.72 g/mol
InChI Key: MAKSOZANKXPXNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Aminocyclohexyl)butanoic acid hydrochloride is a chemical compound with the molecular formula C10H20ClNO2. It is known for its unique structure, which includes a cyclohexyl ring and an amino group, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminocyclohexyl)butanoic acid hydrochloride typically involves the reaction of cyclohexanone with a suitable amine, followed by a series of steps to introduce the butanoic acid moiety. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of 4-(2-Aminocyclohexyl)butanoic acid hydrochloride may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminocyclohexyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(2-Aminocyclohexyl)butanoic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including its role in modulating neurotransmitter activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Aminocyclohexyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate signaling pathways by binding to these targets, leading to changes in cellular activity and function. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(2-Aminocyclohexyl)butanoic acid hydrochloride include:

  • 4-(2-Aminocyclohexyl)butanoic acid
  • 4-(2-Aminocyclohexyl)butanoic acid methyl ester
  • 4-(2-Aminocyclohexyl)butanoic acid ethyl ester

Uniqueness

What sets 4-(2-Aminocyclohexyl)butanoic acid hydrochloride apart from these similar compounds is its hydrochloride salt form, which can enhance its solubility and stability. This makes it particularly useful in various research and industrial applications where these properties are crucial.

Properties

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

4-(2-aminocyclohexyl)butanoic acid;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c11-9-6-2-1-4-8(9)5-3-7-10(12)13;/h8-9H,1-7,11H2,(H,12,13);1H

InChI Key

MAKSOZANKXPXNZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CCCC(=O)O)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.